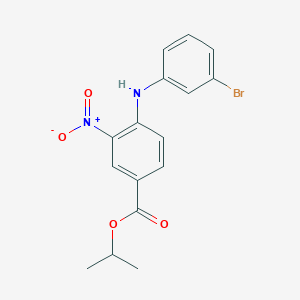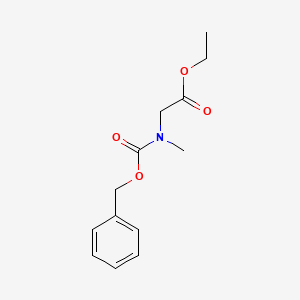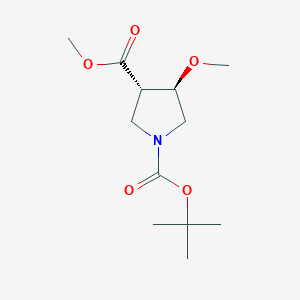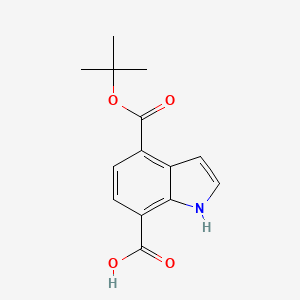
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Amination: The substitution of a hydrogen atom with an amino group.
Esterification: The formation of the ester linkage by reacting the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like bromine (Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The amino group may interact with enzymes or receptors, modulating their function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobutyrate: Another brominated ester with different functional groups.
4-Bromoaniline: A simpler aromatic compound with a bromine and an amino group.
3-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group.
Uniqueness
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H15BrN2O4 |
|---|---|
Peso molecular |
379.20 g/mol |
Nombre IUPAC |
propan-2-yl 4-(3-bromoanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H15BrN2O4/c1-10(2)23-16(20)11-6-7-14(15(8-11)19(21)22)18-13-5-3-4-12(17)9-13/h3-10,18H,1-2H3 |
Clave InChI |
KYCUGLOAIHSOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=C(C=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(2S)-2-hydroxypropyl]-N'-tert-butylthiourea](/img/structure/B8373460.png)

![[3-Methyl-5-(4-trifluoromethylphenyl)thien-2-yl]methanol](/img/structure/B8373483.png)

